L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 200396-20-9
VCID: VC0113403
InChI: InChI=1S/C16H26O5S/c1-9(2)12-6-5-10(3)7-13(12)20-15(18)16-21-14(8-22-16)19-11(4)17/h9-10,12-14,16H,5-8H2,1-4H3/t10-,12+,13-,14?,16?/m1/s1
SMILES: CC1CCC(C(C1)OC(=O)C2OC(CS2)OC(=O)C)C(C)C
Molecular Formula: C16H26O5S
Molecular Weight: 330.439

L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate

CAS No.: 200396-20-9

Cat. No.: VC0113403

Molecular Formula: C16H26O5S

Molecular Weight: 330.439

* For research use only. Not for human or veterinary use.

L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate - 200396-20-9

Specification

CAS No. 200396-20-9
Molecular Formula C16H26O5S
Molecular Weight 330.439
IUPAC Name [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate
Standard InChI InChI=1S/C16H26O5S/c1-9(2)12-6-5-10(3)7-13(12)20-15(18)16-21-14(8-22-16)19-11(4)17/h9-10,12-14,16H,5-8H2,1-4H3/t10-,12+,13-,14?,16?/m1/s1
Standard InChI Key JYUPOLQFLIRYEQ-UHKOUBLRSA-N
SMILES CC1CCC(C(C1)OC(=O)C2OC(CS2)OC(=O)C)C(C)C

Introduction

Chemical Identity and Properties

Nomenclature and Identification

L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate is identified through various systematic names and identifiers in chemical databases. The IUPAC name for this compound is [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate . Several CAS numbers have been associated with this compound or its stereoisomers, including 200396-20-9, 147126-67-8, and 147027-09-6, suggesting the existence of distinct stereochemical variants .

The compound is also referred to by alternative names such as:

  • 5-(Acetyloxy)-1,3-oxathiolane-2-carboxylic Acid (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl Ester

  • (1R,2S,5R)-Menthyl 5-acetoxy- -oxathiolane-2-carboxylate

  • (2R,5R)-5-(Acetyloxy)-1,3-oxathiolane-2-carboxylic Acid (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl Ester

Physical and Chemical Properties

The compound possesses distinct physical and chemical characteristics essential for its pharmaceutical applications. These properties are summarized in Table 1 below.

Table 1: Physical and Chemical Properties of L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate

PropertyValueSource
Molecular FormulaC16H26O5S
Molecular Weight330.439-330.44 g/mol
SMILES NotationCC(C)[C@@H]1CCC@@HC[C@H]1OC(=O)C2OC(CS2)OC(=O)C
Storage Temperature+4°C
Shipping TemperatureRoom Temperature
Product FormatNeat

The compound features a complex molecular structure that includes a menthol moiety connected to an oxathiolane ring system through an ester linkage. The stereochemistry at multiple centers plays a crucial role in its biological activity and pharmaceutical applications .

Stereochemistry and Structural Variants

Stereoisomers and Configurations

The stereochemistry of L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate is particularly significant as it influences the compound's biological activity and pharmaceutical properties. The compound contains multiple stereogenic centers, with distinct configurations denoted in its systematic name[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate .

The presence of different CAS numbers (147126-67-8, 147027-09-6, 200396-20-9) across the literature suggests the existence of stereoisomeric variants or closely related compounds with slightly different configurations . For instance, one specific stereoisomer is identified as the (2R,5R) configuration of the oxathiolane portion .

Cis Isomer Characteristics

A specific cis isomer of the compound has been documented with distinct physical properties:

Table 2: Properties of cis-L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate

PropertyValueSource
Molecular FormulaC16H26O5S.C16H26O4S2
Molecular Weight676.945 g/mol
Accurate Mass676.277
SMILESCC(C)[C@@H]1CCC@@HC[C@H]1OC(=O)C2OC@HOC(=[O+])C.CC(C)[C@@H]3CCC@@HC[C@H]3SC(=O)C4OC@@HOC(=O)C

This cis isomer represents a dimeric form or complex of related compounds, as indicated by its molecular formula and substantially higher molecular weight .

Pharmaceutical Applications

Role in Antiviral Drug Synthesis

L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate serves primarily as an intermediate in the synthesis of nucleoside analogs with antiviral properties. The compound is particularly valuable in the production pathway of:

  • Emtricitabine - An antiretroviral medication used in the treatment of HIV/AIDS

  • Lamivudine - A nucleoside reverse transcriptase inhibitor employed in the treatment of both HIV and hepatitis B virus (HBV) infections

These drugs function as nucleoside reverse transcriptase inhibitors (NRTIs), inhibiting viral replication by interfering with the reverse transcriptase enzyme essential for viral genome reproduction.

Quality Control and Quality Assurance Applications

Beyond its role as a synthetic intermediate, L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate is extensively utilized in quality control (QC) and quality assurance (QA) processes during the commercial production of Emtricitabine and related formulations . These applications include:

  • Verification of product purity and identity

  • Monitoring synthetic pathways and reaction progress

  • Establishing reference standards for analytical procedures

  • Evaluation of manufacturing consistency and product quality

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate involves complex organic chemistry processes. While the search results don't provide complete synthetic pathways, they indicate that the compound is developed using various organic synthesis techniques . The synthesis likely involves:

  • Preparation of the oxathiolane ring system

  • Incorporation of the acetyloxy group at the 5-position

  • Esterification with L-menthol to form the final compound

Research efforts have focused on improving the synthesis efficiency and stereoselectivity of reactions involving this compound, particularly in the context of nucleoside analog production.

Stereochemical Control

Achieving stereochemical control during synthesis is crucial for obtaining the desired isomer with appropriate biological activity. Research has explored techniques such as:

  • Glycosylation with cytosine derivatives to enhance yield and purity

  • Use of catalysts like zirconium chloride to improve stereoselectivity

  • Optimization of reaction conditions to achieve higher chiral purity in the final products

These advancements have contributed to more efficient production of pharmaceutically relevant compounds derived from L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate.

Research Developments

Synthetic Methodology Improvements

Recent research has focused on enhancing the synthetic methodologies involving L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate. Key developments include:

  • Improved glycosylation reactions with nucleobase derivatives, particularly cytosine, leading to enhanced yields and stereoselectivity in the synthesis of nucleoside analogs

  • Development of novel catalytic systems, including zirconium chloride catalysis, to improve the stereochemical control of reactions involving the compound

  • Optimization of reaction conditions to achieve higher chiral purity in the final pharmaceutical products

These advancements have contributed to more efficient production processes for antiviral medications derived from this intermediate.

Analytical Method Development

Alongside synthetic improvements, research has addressed analytical methods for characterizing and quantifying L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate and related compounds. These methods are essential for quality control applications and include:

  • Chromatographic techniques for purity determination

  • Spectroscopic methods for structural confirmation and stereochemical analysis

  • Stability-indicating analytical procedures to detect potential degradation products

These analytical developments support both research efforts and commercial manufacturing operations.

CharacteristicSpecificationSource
PurityHigh purity for research and QC applications
FormatNeat (undiluted compound)
Storage Condition+4°C (refrigerated)
Shipping ConditionRoom temperature
Intended UseResearch use only; not for human or veterinary use

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